N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide typically involves the condensation of benzimidazole derivatives with benzoxazine derivatives under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For instance, the reaction might involve the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized as a corrosion inhibitor and catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in various biological processes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(1H-benzimidazol-2-ylmethyl)-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide: Known for its antimicrobial properties.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Investigated for its potential as an anticancer agent.
N-(1H-benzimidazol-2-yl)-3-chlorobenzamide: Explored for its antiviral properties.
The uniqueness of this compound lies in its combined benzimidazole and benzoxazine structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14N4O3 |
---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c22-16-9-24-14-6-5-10(7-13(14)21-16)17(23)18-8-15-19-11-3-1-2-4-12(11)20-15/h1-7H,8-9H2,(H,18,23)(H,19,20)(H,21,22) |
InChI-Schlüssel |
TYXNWSRKEUJPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.